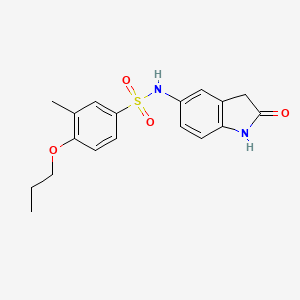

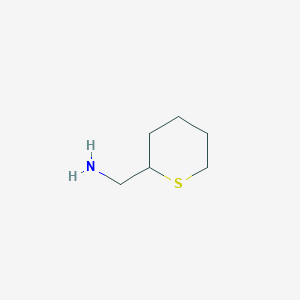

3-甲基-N-(2-氧代吲哚-5-基)-4-丙氧基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives is a topic of interest in the search for new therapeutic agents. For instance, paper explores the structure-activity relationships of arylsulfonamide analogs, indicating that chemical modifications can be made to optimize pharmacological properties. Similarly, paper describes the synthesis of a series of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives as potential anti-HIV agents. These syntheses involve the introduction of various functional groups to the benzenesulfonamide core to enhance biological activity.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. In paper , novel benzenesulfonamides with a thiazolidin moiety were synthesized and showed significant inhibition of carbonic anhydrase isoforms, particularly those associated with tumors. The presence of the 2-oxoindolin moiety, similar to the one in the compound of interest, suggests that such structural features are important for the interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is influenced by the substituents attached to the benzenesulfonamide core. For example, paper discusses the synthesis of benzenesulfonamide derivatives with a triazole moiety, which exhibited anticancer activity. The introduction of different substituents can lead to a variety of chemical reactions, enabling the formation of compounds with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, are important for their development as therapeutic agents. Paper mentions the poor water solubility of a particular sulfonamide derivative, which necessitates formulation development for effective delivery. The modification of the benzenesulfonamide core can lead to changes in properties like solubility, which in turn affects the compound's pharmacokinetics and pharmacodynamics.

科学研究应用

抗菌和抗癌潜力

一项关于类似苯磺酰胺衍生物(包括含吲哚环的衍生物)的研究表明,它们具有显着的体外抗菌和抗癌活性。这些化合物对某些细胞系的活性高于标准药物卡铂,突出了它们在癌症治疗和微生物感染控制中的潜力 (Kumar 等人,2014 年)。

酶抑制特性

对与本化合物结构类似的靛红衍生物的研究表明,它们具有抑制脲酶活性的能力。这表明其在酶抑制具有治疗作用的疾病中具有潜在应用 (Arshad 等人,2017 年)。

化学反应动力学

一项针对氧代吲哚衍生物的研究表明,涉及 α-重氮酯和靛红亚胺的化学反应具有非对映选择性,这在合成特定药物化合物中可能具有重要意义 (Ravikumar 等人,2015 年)。

在 HIV-1 感染预防中的应用

对与本化合物密切相关的甲基苯磺酰胺衍生物的研究表明,它们在创造小分子拮抗剂以预防人类 HIV-1 感染方面具有潜力,突出了其重要的治疗应用 (Cheng De-ju,2015 年)。

癌症治疗中的光动力疗法

对苯磺酰胺衍生物的研究表明,它们可用于光动力疗法,特别是在癌症治疗中。这些化合物显示出高单线态氧量子产率,表明它们作为 II 型光敏剂的有效性 (Pişkin 等人,2020 年)。

诱导癌细胞凋亡

某些与本化合物密切相关的 N′-(2-氧代吲哚-3-亚烷基)苯并肼已被发现可以诱导癌细胞凋亡,这对于开发新的癌症疗法可能具有重要意义 (Sirisoma 等人,2009 年)。

属性

IUPAC Name |

3-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)-4-propoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-3-8-24-17-7-5-15(9-12(17)2)25(22,23)20-14-4-6-16-13(10-14)11-18(21)19-16/h4-7,9-10,20H,3,8,11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBSSQKBVPQJHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B3001099.png)

![N-(5-(1-(methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B3001103.png)

![N-(1-cyanocyclopentyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B3001104.png)

![5-Aminopyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3001109.png)

![(Z)-3-(3,4-dimethoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B3001110.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(5-fluoropentyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3001114.png)

![N-(4-ethylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3001121.png)